molecular formula C14H20O B2799933 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol CAS No. 1225527-51-4

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol

Cat. No.: B2799933
CAS No.: 1225527-51-4
M. Wt: 204.313
InChI Key: RGLJINNHJBJOBR-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a derivative of naphthalene, featuring a butanol group attached to a tetrahydronaphthalenyl moiety

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors, altering their function and leading to downstream effects .

Biochemical Pathways

Its structural similarity to other tetrahydronaphthalene derivatives suggests it may influence pathways related to these compounds .

Result of Action

It’s likely that the compound’s effects would depend on the specific biological targets it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to a Grignard reaction with butylmagnesium bromide to yield the desired product .

Industrial Production Methods

Industrial production of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts under high pressure and temperature conditions. The subsequent Grignard reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon of the butyl chain.

    5,6,7,8-Tetrahydro-2-naphthol: Lacks the butyl chain, featuring only the tetrahydronaphthalenyl moiety with a hydroxyl group.

    5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-1-ol is unique due to its specific structural configuration, which combines the properties of both naphthalene derivatives and butanol. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-11(10-15)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,11,15H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJINNHJBJOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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